2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one,monohydrochloride
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Overview
Description
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, monohydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a tetrahydronaphthalene moiety, and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Tetrahydronaphthalene Moiety: This step involves the coupling of the pyrrolidine ring with a tetrahydronaphthalene derivative, often using a Friedel-Crafts alkylation reaction.
Formation of the Pentanone Chain: The final step involves the addition of a pentanone chain to the intermediate product, typically through a Grignard reaction or similar organometallic coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-1-phenylpentan-1-one: Similar structure but with a phenyl group instead of a tetrahydronaphthalene moiety.
2-(Pyrrolidin-1-yl)-1-(4-methylphenyl)pentan-1-one: Similar structure with a methyl-substituted phenyl group.
Uniqueness
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one is unique due to the presence of the tetrahydronaphthalene moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H28ClNO |
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Molecular Weight |
321.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17;/h10-11,14,18H,2-9,12-13H2,1H3;1H |
InChI Key |
HQTVKOXJEWJLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3.Cl |
Origin of Product |
United States |
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